molecular formula C35H34F6N4O7 B1662854 PD 123319 ditrifluoroacetate CAS No. 136676-91-0

PD 123319 ditrifluoroacetate

Cat. No. B1662854
M. Wt: 736.7 g/mol
InChI Key: GPKQIEZLHVGJQH-ZXVJYWQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PD 123319 ditrifluoroacetate is a potent, selective, non-peptide angiotensin AT2 receptor antagonist . It has a molecular weight of 736.7 Da and a molecular formula of C35H34F6N4O7 . It is known to reduce angiotensin II-induced oxidative stress .


Molecular Structure Analysis

The molecular structure of PD 123319 ditrifluoroacetate is represented by the formula C35H34F6N4O7 . It has a molecular weight of 736.7 Da .


Chemical Reactions Analysis

PD 123319 ditrifluoroacetate is shown to discriminate between two subclasses of AII receptors in many different tissues . It specifically labels two classes of binding sites for AII in a membrane preparation of bovine adrenal glomerulosa cells .


Physical And Chemical Properties Analysis

PD 123319 ditrifluoroacetate is a solid substance with a molecular weight of 736.67 . It is soluble in water up to 100 mM .

Scientific Research Applications

PD 123319 Ditrifluoroacetate in Pharmacology

PD 123319 ditrifluoroacetate has been identified as a potent blocker of angiotensin II binding to uterine homogenates, suggesting its relevance in studies related to angiotensin receptors. This nonpeptide antagonist shows differential effects on angiotensin II binding across various tissues, indicating distinct subclasses of angiotensin II binding sites. While PD 123319 blocks binding to uterine homogenates, it does not affect adrenal or liver homogenates, even at high concentrations. This finding hints at the existence of two subclasses of angiotensin II binding sites, with PD 123319 sensitive to one of them. Further, this compound does not impact angiotensin II-stimulated inositol phosphate accumulation or vasoconstriction, distinguishing it from other nonpeptide antagonists like Dup 753 and Exp 6803 (D. T. Dudley et al., 1990).

PD 123319 in Neurological Studies

In neurological research, PD 123319 has been used to investigate the role of angiotensin AT-2 receptors in various physiological processes. For example, intracerebroventricular administration of PD 123319 in rats inhibited drinking induced by hypertonic NaCl, carbachol, isoproterenol, hypovolemia, and water deprivation. This suggests a significant role for AT-2 receptors in regulating thirst and water intake. Interestingly, PD 123319 did not influence food intake, implying a specific action mechanism. This research contributes to the understanding of thirst regulation and the potential role of AT-2 receptors in neurological pathways (N. Rowland & M. Fregly, 1993).

PD 123319 in Cardiovascular Research

In cardiovascular studies, PD 123319 has been shown to regulate cerebral blood flow in rats. It specifically interferes with autoregulatory mechanisms of cerebral blood flow during increased blood pressure conditions, mediated by AT2 receptors. This finding underscores the physiological relevance of AT2 receptors in cerebrovascular regulation and provides insights that could inform the treatment of various cerebrovascular disorders (C. Strömberg, L. Näveri, & J. Saavedra, 1992).

Role in Renal Function

Research has also explored the impact of PD 123319 on renal function, specifically concerning pressure-natriuresis. The blocking of AT2 receptors by PD 123319 in rats led to increased diuresis and natriuresis. These effects persisted even after AT1 receptor blockade, implying a distinct functional role for AT2 receptors in renal physiology and blood pressure regulation. This discovery is crucial for understanding renal hemodynamics and the potential therapeutic implications of targeting AT2 receptors (M. Lo et al., 1995).

Safety And Hazards

The safety data sheet suggests avoiding dust formation, breathing vapors, mist, gas, or dust . It is recommended to use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N4O3.2C2HF3O2/c1-21-16-22(14-15-26(21)33(2)3)18-34-20-32-25-19-35(28(31(37)38)17-27(25)34)30(36)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24;2*3-2(4,5)1(6)7/h4-16,20,28-29H,17-19H2,1-3H3,(H,37,38);2*(H,6,7)/t28-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKQIEZLHVGJQH-ZXVJYWQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)CN2C=NC3=C2C[C@H](N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34F6N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

736.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PD 123319 ditrifluoroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
RJ Diaz, GJ Wilson - Journal of molecular and cellular cardiology, 1997 - Elsevier
… Furthermore, inhibition of the AT1 subtype of the angiotensin II receptor with losartan (20 ), but not inhibition of the AT2 subtype with PD-123,319 ditrifluoroacetate (10 ), abolished …
Number of citations: 0 www.sciencedirect.com
H Takeda, Y Katagata, Y Hozumi, S Kondo - The American journal of …, 2004 - Elsevier
The tissue angiotensin (Ang) system, which acts independently of the circulating renin Ang system, is supposed to play an important role in tissue repair in the heart and kidney. In the …
Number of citations: 0 www.sciencedirect.com
JM Rose, KL Audus - Journal of cardiovascular pharmacology, 1999 - journals.lww.com
… 2, the effect of PD 123,319 ditrifluoroacetate on angiotensin II uptake is shown. When different concentrations of PID 123,319 were coincubated with [ 3 H]angiotensin II for 30 min, there …
Number of citations: 0 journals.lww.com
M Abe, T Endoh, T Suzuki - Archives of oral biology, 2003 - Elsevier
… ) and in neuron treated with PD-123,319 ditrifluoroacetate (a specific antagonist for the AT 2 … In contrast, PD-123,319 ditrifluoroacetate, AT 2 receptors antagonist, did not antagonized …
Number of citations: 0 www.sciencedirect.com
J Tchekalarova, T Kambourova, V Georgiev - Brain research bulletin, 2000 - Elsevier
The effects of angiotensin II (ANG II), sarmesin, losartan, PD 123319, and adenosine A 1 receptor agonist N 6 -cyclopentyladenosine (CPA) administered icv in untreated and in …
Number of citations: 0 www.sciencedirect.com
RJ Diaz - 1999 - dam-oclc.bac-lac.gc.ca
… However, the IP protection was not blocked by PD-123,319 ditrifluoroacetate (lOpM), a selective inhibitor of AT2 receptors. Thus, activation of AT1 receptors must occur for ischem ic …
Number of citations: 0 dam-oclc.bac-lac.gc.ca
T Endoh - The Journal of Physiology, 2005 - Wiley Online Library
… PD-123,319 ditrifluoroacetate was purchased from Research Biochemical International (Natick, MA, USA). Anti-Gα i , anti-Gα s , anti-Gα q/11 and anti-Gβγ antibodies were purchased …
Number of citations: 0 physoc.onlinelibrary.wiley.com
M Kurade - 2019 - search.proquest.com
Background: Angiotensin 11 (Ang 1) is produced locally in the lungs and may potentiate airway responsiveness in asthmatic patients. Ang 11 induces its effects by activating two GPCR …
Number of citations: 0 search.proquest.com
M Hanada, E Saito, T Kambe… - Biological and …, 1998 - jstage.jst.go.jp
MATERIALS AND METHODS Male Wistar rats (200—260 g) were killed by over doses of ether. The thoracic aorta was removed and incubated at 4 C in Tyrode solution. Connective …
Number of citations: 0 www.jstage.jst.go.jp
M Henry, M Grob, D Mouginot - American Journal of …, 2009 - journals.physiology.org
The median preoptic nucleus (MnPO) is densely innervated by efferent projections from the subfornical organ (SFO) and, therefore, is an important relay for the peripheral …
Number of citations: 0 journals.physiology.org

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